

A Comparative Guide to 4-(2-Pyrimidinylamino)benzamide Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 4-
[(Trifluoromethyl)sulfanyl]benzami
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For Researchers, Scientists, and Drug Development Professionals

The 4-(2-pyrimidinylamino)benzamide scaffold has emerged as a versatile and privileged structure in medicinal chemistry, yielding derivatives with potent inhibitory activity against a range of therapeutically relevant biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their development as inhibitors of the Hedgehog (Hh) signaling pathway, Retinoid X Receptor alpha (RXR α) antagonists, and c-Met kinase inhibitors. Experimental data is presented to offer an objective comparison with alternative therapeutic agents, supported by detailed experimental protocols and visualizations of the relevant biological pathways.

Inhibition of the Hedgehog Signaling Pathway

4-(2-Pyrimidinylamino)benzamide derivatives have been extensively investigated as inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation whose aberrant activation is implicated in several cancers. These compounds typically function by targeting the Smoothened (SMO) receptor.

Structure-Activity Relationship (SAR)

Systematic structural modifications of the 4-(2-pyrimidinylamino)benzamide core have elucidated key determinants for potent Hh pathway inhibition. A 2016 study in the European Journal of Medicinal Chemistry detailed the SAR of a novel series of these derivatives.^[1] Key findings include:

- **Substitution on the Benzamide Nitrogen:** The nature of the substituent on the benzamide nitrogen is crucial for activity. Small, flexible alkyl groups are generally favored.
- **Modification of the Pyrimidine Ring:** Introduction of substituents on the pyrimidine ring can modulate potency and pharmacokinetic properties.
- **Introduction of a Trifluoromethyl Group:** A subsequent study in Bioorganic & Medicinal Chemistry demonstrated that the introduction of a trifluoromethyl group can significantly enhance inhibitory activity against the Hh pathway.^[2]

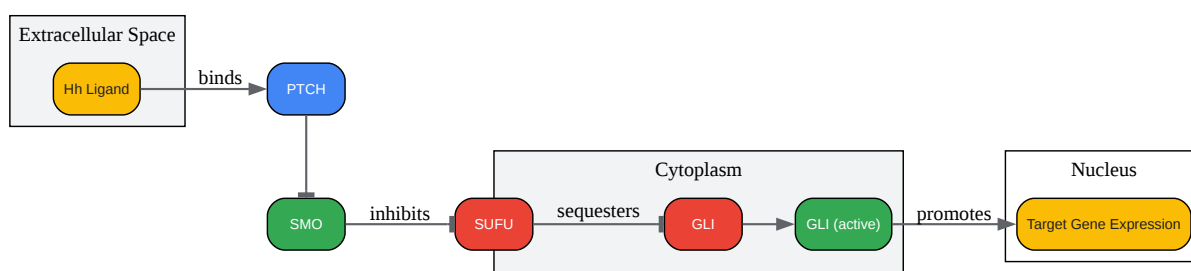
Comparative Performance Data

The inhibitory activity of these derivatives is typically assessed using a Gli-luciferase reporter assay in NIH/3T3 cells. The following table summarizes the in vitro potency and pharmacokinetic (PK) properties of representative 4-(2-pyrimidinylamino)benzamide derivatives compared to the clinically approved Hh pathway inhibitor, Vismodegib.

Compound	Modification	Hh Pathway Inhibition IC ₅₀ (nM)	Oral Bioavailability (F%) in Rats	T _{1/2} in Rats (h)
12af ^[1]	R = cyclopropyl	2.1	55.4	6.8
12bf ^[1]	R = isopropyl	3.5	62.1	7.2
13d ^[2]	Trifluoromethylated pyrimidine	1.44	78.5	8.5
Vismodegib	Comparator	~3	Species-dependent	~4 days (human) ^[3] ^[4]

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (PTCH) receptor. This relieves the inhibition of Smoothened (SMO), allowing it to activate the GLI family of transcription factors, which then translocate to the nucleus to regulate target gene expression.



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Figure 1. Simplified Hedgehog signaling pathway.

Antagonism of Retinoid X Receptor Alpha (RXR α)

Derivatives of 4-(2-pyrimidinylamino)benzamide have also been explored as antagonists of the Retinoid X Receptor alpha (RXR α), a nuclear receptor that plays a critical role in regulating gene expression related to cell growth, differentiation, and apoptosis.

Structure-Activity Relationship (SAR)

A 2020 study published in the Journal of Enzyme Inhibition and Medicinal Chemistry investigated a series of (4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives as novel RXR α antagonists.^[5] The key SAR findings were:

- **Position of the Pyrimidinylamino Group:** Derivatives with the pyrimidinylamino group at the 4-position of the benzoyl moiety generally exhibited superior activity compared to those with substitution at the 3-position.

- Hydrazine-1-carboxamide/carbothioamide Moiety: The nature of the substituent on this moiety significantly influenced both antagonist activity and antiproliferative effects. Aromatic and heteroaromatic substituents were well-tolerated.
- Thiourea vs. Urea Linker: The thiourea linker generally led to more potent compounds.

Comparative Performance Data

The antagonist activity of these compounds was evaluated by their ability to inhibit 9-cis-retinoic acid (9-cis-RA)-induced RXR α transactivation. Their antiproliferative activity was assessed against various cancer cell lines. The data for a lead compound is compared with Bexarotene, a known RXR agonist.

Compound	Modification	RXR α Antagonist EC ₅₀ (μ M)	Antiproliferative IC ₅₀ (μ M) vs. HepG2	Antiproliferative IC ₅₀ (μ M) vs. A549
6A[5]	4-(pyrimidin-2-ylamino)benzoyl -N-phenylhydrazine-1-carbothioamide	1.68	8.5	9.2
Bexarotene	Comparator (RXR agonist)	N/A (agonist)	Cell line dependent	Cell line dependent

RXR α Signaling Pathway

RXR α forms heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs). In the absence of a ligand, these heterodimers are bound to DNA and recruit corepressors to inhibit gene transcription. Ligand binding induces a conformational change, leading to the recruitment of coactivators and subsequent gene expression.

Figure 2. Simplified RXR α signaling pathway.

Inhibition of c-Met Kinase

The 4-(2-pyrimidinylamino)benzamide scaffold has also been adapted to target the c-Met receptor tyrosine kinase, a key driver of cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers.

Structure-Activity Relationship (SAR)

While direct SAR studies on 4-(2-pyrimidinylamino)benzamide derivatives as c-Met inhibitors are less common, related structures such as 4-(pyridin-4-yloxy)benzamide derivatives provide valuable insights. A 2020 study in *Bioorganic & Medicinal Chemistry Letters* on such derivatives highlighted:

- The "5-atom linker" and the amide modification were crucial for enhancing inhibitory activity.
- Introduction of a 5-methylpyridazin-3(2H)-one fragment proved beneficial for potency.

Comparative Performance Data

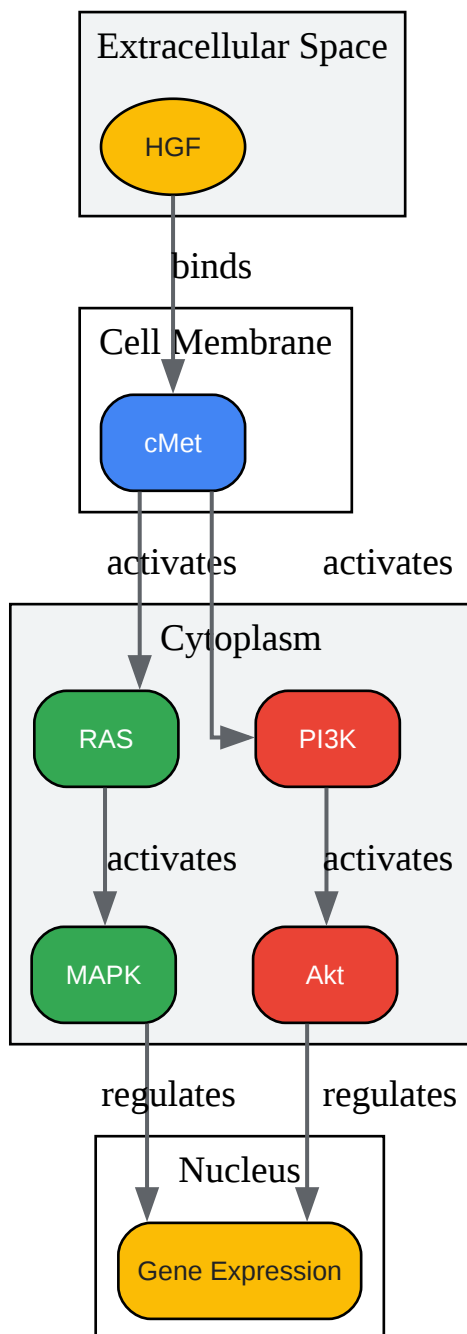
The inhibitory potential of these compounds against c-Met kinase and their antiproliferative effects are presented below, with the multi-kinase inhibitor Cabozantinib serving as a comparator.

Compound	Modification	c-Met Kinase IC ₅₀ (nM)	Antiproliferative IC ₅₀ (μM) vs. A549	Antiproliferative IC ₅₀ (μM) vs. HeLa
Compound 40	4-(pyridin-4-yloxy)benzamide with 5-methylpyridazin-3(2H)-one	Not reported	1.03	1.15
Cabozantinib	Comparator	1.3	Cell line dependent	Cell line dependent

c-Met Signaling Pathway

Binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activates

downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways, which promote cell growth, survival, and motility.



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